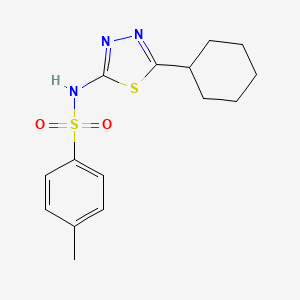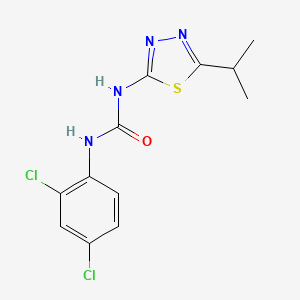![molecular formula C14H11ClFN3O2 B5794603 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, also known as CFTR inhibitor-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This molecule has gained significant attention in the scientific community due to its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Mecanismo De Acción
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 binds to the ATP-binding site of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide, preventing the protein from opening and allowing chloride ions to pass through the membrane. This leads to an increase in intracellular chloride concentration and subsequent water movement, which can help to hydrate mucus in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in various cell types, including primary human airway epithelial cells. This molecule has also been shown to reduce inflammation and improve lung function in animal models of cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 is a valuable tool for studying 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function and its role in various physiological processes. However, it is important to note that this molecule may have off-target effects and should be used with caution in experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172. One area of interest is the development of more potent and selective 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitors for use in treating cystic fibrosis. Additionally, this molecule could be used to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 could be used in combination with other therapies to improve the efficacy of current cystic fibrosis treatments.
Métodos De Síntesis
The synthesis of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2-aminobenzamide to yield the final product. This process has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide inhibitor-172 has been extensively studied in the context of cystic fibrosis, as it has been shown to improve 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide function in cells and animal models. This molecule has also been used as a tool to study the role of 2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide in various physiological processes, such as ion transport and mucus secretion.
Propiedades
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFN3O2/c15-10-7-8(5-6-11(10)16)18-14(21)19-12-4-2-1-3-9(12)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJXYCKHLKCEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803105 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
![N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5794531.png)
![methyl {[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}acetate](/img/structure/B5794535.png)

![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)


![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)


![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)